molecular formula C10H8FNO2 B15069949 4-Fluoro-7-methoxyindole-3-carboxaldehyde

4-Fluoro-7-methoxyindole-3-carboxaldehyde

Cat. No.: B15069949
M. Wt: 193.17 g/mol
InChI Key: MCNNKJQZEKYVEW-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in the indole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methoxyindole-3-carboxaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-7-methoxyindole.

    Formylation: The indole derivative undergoes a formylation reaction to introduce the carboxaldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methoxyindole-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-Fluoro-7-methoxyindole-3-carboxylic acid.

    Reduction: 4-Fluoro-7-methoxyindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-7-methoxyindole-3-carboxaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-7-methoxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling and function.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-Fluoro-7-methoxyindole-3-carboxaldehyde can be compared with other similar compounds such as:

Uniqueness: The presence of both fluorine and methoxy groups in this compound makes it unique, as these substituents can significantly alter its electronic properties, reactivity, and potential biological activities compared to other indole derivatives.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

4-fluoro-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3

InChI Key

MCNNKJQZEKYVEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C(=CN2)C=O

Origin of Product

United States

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